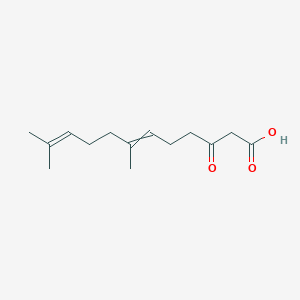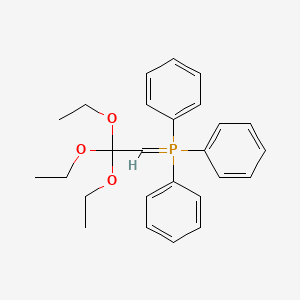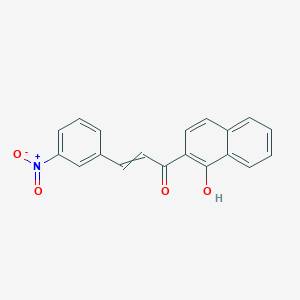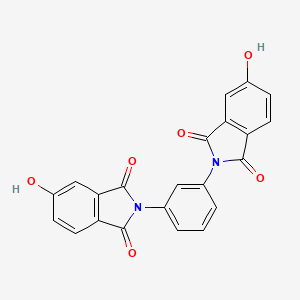
1-Pyrrolidinecarboxylic acid, 2-ethoxy-, phenylmethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pyrrolidinecarboxylic acid, 2-ethoxy-, phenylmethyl ester is a chemical compound known for its unique structure and properties. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used in various chemical and pharmaceutical applications due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pyrrolidinecarboxylic acid, 2-ethoxy-, phenylmethyl ester typically involves the esterification of 1-Pyrrolidinecarboxylic acid with phenylmethyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and catalyst concentration, ensures high purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-Pyrrolidinecarboxylic acid, 2-ethoxy-, phenylmethyl ester undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Sodium dichromate in the presence of sulfuric acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
1-Pyrrolidinecarboxylic acid, 2-ethoxy-, phenylmethyl ester is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: In the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Potential use in drug development due to its structural similarity to bioactive molecules.
Mécanisme D'action
The mechanism of action of 1-Pyrrolidinecarboxylic acid, 2-ethoxy-, phenylmethyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The pyrrolidine ring provides structural stability and enhances the compound’s binding affinity to its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Pyrrolidinecarboxylic acid, 2-[(methoxymethylamino)carbonyl]-, phenylmethyl ester: Similar structure but with a methoxymethylamino group instead of an ethoxy group.
Pyrrolidine-2-one: A simpler derivative with a ketone group instead of an ester.
Pyrrolidine-2,5-diones: Compounds with two ketone groups, providing different reactivity and applications.
Uniqueness
1-Pyrrolidinecarboxylic acid, 2-ethoxy-, phenylmethyl ester is unique due to its specific ester group, which provides distinct reactivity and stability compared to other pyrrolidine derivatives. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Propriétés
Numéro CAS |
106412-39-9 |
|---|---|
Formule moléculaire |
C14H19NO3 |
Poids moléculaire |
249.30 g/mol |
Nom IUPAC |
benzyl 2-ethoxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H19NO3/c1-2-17-13-9-6-10-15(13)14(16)18-11-12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11H2,1H3 |
Clé InChI |
FPQJJMLSYYRIRY-UHFFFAOYSA-N |
SMILES canonique |
CCOC1CCCN1C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Phosphonium, [2-[(2-methylpropyl)amino]-2-oxoethyl]triphenyl-, bromide](/img/structure/B14331450.png)

![(Ethane-1,2-diyl)bis[(4-methoxyphenyl)phosphane]](/img/structure/B14331458.png)
![7-fluoro-5H-indeno[1,2-b]pyridin-5-one](/img/structure/B14331465.png)

![2-[7-(2-Chlorosulfonylphenyl)-1,10-phenanthrolin-4-yl]benzenesulfonyl chloride](/img/structure/B14331477.png)
![2-[(Dichlorophosphoryl)oxy]-N,N,N-trimethylethan-1-aminium acetate](/img/structure/B14331494.png)

![1,3-Bis[bis(trimethylsilyl)methyl]-1,1,3,3-tetramethyldisiloxane](/img/structure/B14331505.png)


![2-[2-(Benzenesulfonyl)ethyl]-2-methylcyclopentane-1,3-dione](/img/structure/B14331519.png)

